
TG 100572
Overview
Description
TG-100572 is a multi-targeted kinase inhibitor known for its ability to inhibit receptor tyrosine kinases and Src kinases. It has shown significant potential in inhibiting vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors . This compound has been studied extensively for its applications in treating diseases such as age-related macular degeneration and other conditions involving pathological angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: TG-100572 is synthesized through a series of chemical reactions involving the derivatization of phenolic moieties. The synthesis typically involves the formation of an ester, which is then hydrolyzed to release the active compound . The reaction conditions often include the use of esterases, which are abundant in mammalian tissues, to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of TG-100572 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: TG-100572 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Ocular Diseases
TG 100572 has been extensively studied for its potential in treating ocular conditions characterized by pathological angiogenesis:
- Age-Related Macular Degeneration (AMD) : In preclinical models, this compound has demonstrated efficacy in suppressing choroidal neovascularization (CNV), a hallmark of AMD. Systemic administration in murine models led to significant reductions in CNV, although it was associated with some systemic toxicity .
- Diabetic Retinopathy : The compound's ability to inhibit vascular leakage makes it suitable for addressing complications arising from diabetes, where retinal edema is a common issue .
Topical Administration Studies
Recent studies have explored the topical application of this compound through its prodrug form, TG 100801. This method allows for localized delivery with reduced systemic exposure:
- A Phase 1 clinical trial indicated no significant toxicity after twice-daily administration for up to 14 days, while a Phase 2a study is currently evaluating its efficacy in patients with AMD and CNV .
Pharmacokinetics and Safety
Pharmacokinetic studies have shown that this compound achieves therapeutic levels in ocular tissues following topical administration. Key findings include:
- Maximum concentrations of this compound were observed in the choroid and sclera after topical application, with levels reaching up to 23.4 μM within 30 minutes .
- Plasma levels remained undetectable after topical dosing, indicating minimal systemic absorption and potential for a favorable safety profile compared to systemic administration routes .
Preclinical Models
In various studies using rodent models, this compound has been shown to effectively reduce retinal vascular permeability and suppress angiogenesis induced by growth factors like VEGF and FGF:
- In a study involving laser-induced CNV, topical application of TG100801 resulted in significant suppression of CNV without detectable plasma levels of the drug, demonstrating its potential as a safer alternative to traditional therapies .
Clinical Trials
Ongoing clinical trials are assessing the efficacy of TG100801 (prodrug) in human subjects with AMD:
Mechanism of Action
TG-100572 exerts its effects by inhibiting multiple kinase targets, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. It blocks the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This multi-targeted approach makes TG-100572 a potent inhibitor of pathological angiogenesis and tumor growth .
Comparison with Similar Compounds
Telatinib: An inhibitor of vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Brivanib: An inhibitor of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1.
R1530: A multikinase inhibitor with antineoplastic and antiangiogenesis activities.
Uniqueness: TG-100572 stands out due to its broad spectrum of kinase inhibition, targeting multiple receptors with high potency. This makes it a versatile compound for studying various signaling pathways and developing therapeutic strategies for diseases involving abnormal angiogenesis and cell proliferation .
Biological Activity
TG 100572 is a multi-targeted kinase inhibitor primarily recognized for its role in inhibiting Src family kinases and various receptor tyrosine kinases (RTKs). This compound has gained attention in the field of cancer treatment and ocular diseases due to its ability to modulate critical signaling pathways involved in neovascularization and tumor progression.
This compound exerts its biological activity primarily through the inhibition of several kinases, which are pivotal in cellular signaling pathways:
- Src Family Kinases : These kinases are involved in various cellular processes, including proliferation, survival, and migration. This compound effectively inhibits Src, Fyn, Lyn, and other Src family members.
- Receptor Tyrosine Kinases : It also targets key RTKs such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ. The compound's IC50 values for these kinases indicate its potency in inhibiting their activity (see Table 1).
Table 1: IC50 Values of this compound Against Various Kinases
Kinase | IC50 (nM) |
---|---|
VEGFR1 | 2 |
VEGFR2 | 7 |
FGFR1 | 2 |
FGFR2 | 16 |
PDGFRβ | 13 |
Src | 0.4 |
Fyn | 0.5 |
Lyn | 0.1 |
Yes | 0.2 |
Efficacy in Ocular Models
Research has demonstrated that this compound can significantly inhibit neovascularization in models of retinal diseases. A study involving murine models of laser-induced choroidal neovascularization (CNV) showed that systemic administration of this compound resulted in substantial suppression of CNV, although it was associated with systemic toxicity such as weight loss . To mitigate this toxicity, topical administration via the prodrug TG100801 was explored, which converts to this compound upon application. This method achieved effective retinal concentrations without detectable plasma levels, suggesting a favorable safety profile .
Anti-Inflammatory Properties
In addition to its anti-angiogenic effects, this compound has shown promise in reducing inflammatory responses. A study indicated that treatment with this compound blocked the expression of CXCL1 in HSV-infected corneas, highlighting its potential utility in managing inflammatory ocular conditions .
Case Studies and Clinical Implications
The application of this compound extends beyond ocular diseases into oncology. Its ability to inhibit multiple kinases positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments. For instance:
- Combination with Other Therapies : In vitro studies have indicated that combining this compound with other chemotherapeutic agents may lead to synergistic effects, particularly in tumor cell lines resistant to standard therapies .
- Potential for Drug Repurposing : The broad spectrum of kinase inhibition by this compound suggests it could be repurposed for various malignancies where these kinases play a critical role.
Summary of Findings
This compound represents a significant advancement in targeted therapy due to its multi-faceted biological activity:
- Multi-targeted Inhibition : Effective against multiple kinases involved in tumorigenesis and angiogenesis.
- Safety Profile : Topical administration via prodrugs like TG100801 minimizes systemic exposure while maintaining therapeutic efficacy.
- Research Support : Numerous studies validate its potential across different disease models, including cancer and ocular diseases.
Q & A
Basic Research Questions
Q. What experimental models and assays are appropriate for studying TG 100572’s anti-tumor effects in bladder cancer?
Methodological Answer: Use bladder cancer cell lines (e.g., RT112, T24) to assess this compound’s effects on viability (via MTT or ATP-based assays), apoptosis (via Annexin V/PI staining or caspase-3 activation), and migration (scratch or Transwell assays). Time-course experiments (e.g., 24–72 hours) are critical to capture dose- and time-dependent responses. Include statistical validation with Student’s t-tests or ANOVA for multi-group comparisons .
Q. How does this compound’s multi-target kinase inhibition influence experimental design in preclinical studies?
Methodological Answer: Prioritize kinase activity assays (e.g., ADP-Glo™ kinase assays) to confirm inhibition of VEGFR1/2, FGFR1/2, and Src-family kinases. Use isoform-specific inhibitors as controls to distinguish primary targets from off-target effects. Proteomic profiling (e.g., phospho-kinase arrays) can map signaling pathway alterations .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound’s time-dependent effects on cell viability (e.g., reduced viability at 72 hours but not earlier time points)?
Methodological Answer: Replicate experiments across biological replicates to confirm trends. Combine viability assays with apoptosis/proliferation markers (e.g., Ki-67, BrdU) to differentiate cytostatic vs. cytotoxic effects. Evaluate metabolic shifts via Seahorse assays or transcriptomic analysis to identify compensatory pathways activated at later time points .
Q. What methodological approaches validate this compound’s role in reversing epithelial-mesenchymal transition (EMT) in cancer cells?
Methodological Answer: Quantify EMT markers (e.g., E-cadherin, vimentin, Snail) via qRT-PCR or immunofluorescence. Perform functional assays like wound healing or 3D spheroid invasion to assess migration suppression. Pair with proteomic analysis to correlate phenotypic changes with kinase inhibition (e.g., reduced Src phosphorylation) .
Q. How can RNA interference (RNAi) techniques be integrated with this compound treatment to study host-pathogen interactions in viral replication studies?
Methodological Answer: Conduct siRNA screens targeting host genes (e.g., NF-κB, CREB) identified in influenza replication studies. Validate hits via qRT-PCR and western blotting. Measure viral load (e.g., plaque assays) and cytokine profiles (ELISA/multiplex assays) to assess this compound’s immunomodulatory effects. Use scrambled siRNA controls to confirm specificity .
Q. What strategies ensure reproducibility when studying this compound’s pharmacokinetics and pharmacodynamics in vivo?
Methodological Answer: Standardize dosing regimens (e.g., oral vs. intraperitoneal) and use LC-MS/MS to quantify this compound and its metabolites in plasma/tissue. Include positive controls (e.g., known kinase inhibitors) and monitor off-target effects via histopathology. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata documentation .
Properties
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSMEORRLJZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867334-05-2 | |
Record name | TG 100572 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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